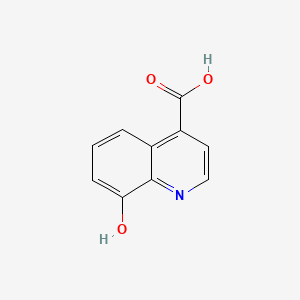

8-Hydroxyquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

8-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTUKANGPPVLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204228 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55698-67-4 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55698-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055698674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55698-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG29EB6D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Preparation via Condensation and Oxidation Routes Starting from Isatin Derivatives

One of the most detailed methods involves multi-step synthesis starting from isatin and related quinoline derivatives, employing condensation, oxidation, and decarboxylation reactions under controlled conditions.

Step 1: Isatin undergoes base-catalyzed ring-opening condensation with acetone under highly basic conditions (using sodium hydroxide or potassium hydroxide) in aqueous medium at 25–35 °C, followed by reflux for 5–15 hours. This yields 2-toluquinoline-4-carboxylic acid with high purity and yield (~99%) after pH adjustment and filtration.

Step 2: The 2-toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 95–105 °C for 1–6 hours, producing 2-vinyl-4-quinoline carboxylic acid derivatives.

Step 3: The vinyl quinoline carboxylic acid is treated with diacetyl oxide at 115–125 °C for 2–8 hours to obtain further modified quinoline carboxylic acid compounds.

Step 4: Oxidation with potassium permanganate in sodium hydroxide solution at 35–45 °C for 2–8 hours converts the intermediate into quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation in m-xylene under reflux yields the target compound, 8-Hydroxyquinoline-4-carboxylic acid (also known as Cinchonic Acid).

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Isatin, NaOH/KOH, acetone, water | 25–35 (stir), reflux 5–15 | 5–15 | 2-toluquinoline-4-carboxylic acid | ~99% yield, m.p. 238–240 °C |

| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde | 95–105 | 1–6 | 2-vinyl-4-quinoline carboxylic acid | Intermediate |

| 3 | Diacetyl oxide | 115–125 | 2–8 | Modified vinyl quinoline acid | Intermediate |

| 4 | KMnO4, NaOH solution | 35–45 | 2–8 | Quinoline-2,4-dicarboxylic acid | Intermediate |

| 5 | m-xylene, reflux | Reflux | — | This compound | Final product |

This method is well-documented in patent CN102924374B and provides a robust, high-yielding route for the preparation of this compound.

Synthesis via Reaction of o-Aminophenol with Acrolein Derivatives

Another established preparation route is the synthesis of 8-hydroxyquinoline derivatives by reacting o-aminophenol with acrolein or its derivatives under acidic conditions.

The reaction is conducted in aqueous hydrochloric acid medium at around 104–110 °C.

Acrolein is introduced gradually to a mixture of o-aminophenol and sometimes o-nitrophenol, enhancing yield and purity.

The reaction mixture is subjected to steam distillation and subsequent neutralization with sodium hydroxide to precipitate the product.

| Procedure Variant | Starting Materials (moles) | Reaction Temp (°C) | Reaction Time | Yield of 8-Hydroxyquinoline (moles) | Molar Conversion (%) |

|---|---|---|---|---|---|

| Conventional | o-aminophenol (0.33), o-nitrophenol (0.17) | 104–110 | ~3 h | 0.21 | 42 |

| Improved (with acetic acid) | o-aminophenol (0.33), acetic acid (0.33), o-nitrophenol (0.17) | 104–110 | ~3 h | 0.40 | 80 |

The improved method, involving acetic acid addition, significantly increases the molar conversion of phenols to 8-hydroxyquinoline from 42% to 80%, indicating a more efficient synthesis.

Condensation of Isatin with Aromatic and Allylic Ketones in Presence of Potassium Hydroxide

Recent literature reviews highlight green and efficient methods for synthesizing quinoline-4-carboxylic acid derivatives, including this compound, through condensation reactions.

Isatin is reacted with various aromatic or allylic ketones in aqueous potassium hydroxide solution under reflux conditions (typically 24–72 hours).

Ethanol or water is used as a solvent, offering environmentally friendly reaction media.

The reaction proceeds via base-catalyzed condensation, followed by cyclization to form quinoline-4-carboxylic acid derivatives.

Yields are generally high, with improved purity and selectivity.

Catalysts such as potassium hydroxide are recyclable with consistent activity.

Examples of Reaction Conditions:

| Substrate Pair | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Isatin + aromatic ketones | Ethanol/H2O | KOH (catalytic) | Reflux (~80) | 24–72 | High | Green method, high purity |

| Isatin + allylic ketones | Ethanol | KOH | Reflux (~80) | 3–5 | Good | Used for synthesizing hydrazide derivatives |

These methods have been reported by multiple research groups and provide a sustainable and efficient approach to synthesize quinoline-4-carboxylic acid derivatives with potential biological activity.

Other Notable Synthetic Routes and Catalytic Systems

Condensation of Anilines with Pyruvic Acid and Aromatic Aldehydes: This method involves the reaction of 2-methylaniline with pyruvic acid and aromatic aldehydes in ethanol under reflux to form quinoline-4-carboxylic acid derivatives in good yields.

Use of Various Catalysts and Solvents: Research has explored different catalysts and solvents to optimize yield, selectivity, and environmental impact, including green catalysts and non-toxic reagents.

Biological Activity-Oriented Synthesis: Some synthetic routes are tailored to produce quinoline-4-carboxylic acid derivatives for evaluation of antimicrobial and enzyme inhibitory activities, influencing the choice of substituents and reaction conditions.

Summary Table of Preparation Methods for this compound

| Method No. | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield / Conversion | Remarks |

|---|---|---|---|---|---|---|

| 1 | Isatin, acetone, phenyl aldehyde | NaOH/KOH base, KMnO4 oxidation, m-xylene reflux | 25–125 | 5–15 h + steps | ~99% (intermediate), high final yield | Multi-step, high purity |

| 2 | o-Aminophenol, acrolein, HCl, acetic acid | Acidic aqueous medium, steam distillation | 104–110 | ~3 h | 80% molar conversion | Improved yield with acetic acid |

| 3 | Isatin, aromatic/allylic ketones | KOH catalyst, ethanol/water solvent | ~80 (reflux) | 3–72 h | High | Green, recyclable catalyst |

| 4 | 2-Methylaniline, pyruvic acid, aromatic aldehydes | Ethanol reflux | ~80 | 3–12 h | Good | Alternative condensation route |

Análisis De Reacciones Químicas

Chelation Reactions with Metal Ions

The compound’s hydroxyl and carboxylic acid groups enable bidentate or tridentate coordination with transition metals. This chelation capacity underpins its applications in metallopharmaceuticals and analytical chemistry:

The stability constants (log K) were determined via potentiometric titrations, with Cu²⁺ complexes showing the highest affinity .

Condensation Reactions

The carboxylic acid group participates in amide bond formation, a key step in derivatization for drug discovery:

-

Example : Reaction with substituted anilines (R-NH₂) in the presence of phosphorus trichloride yields 8-hydroxyquinoline-4-carboxanilides :

| Aniline Substituent (R) | Yield (%) | Bioactivity (H5N1 Inhibition) |

|---|---|---|

| -Cl | 79 | 68% at 10 μM |

| -OCH₃ | 61 | 42% at 10 μM |

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at positions 5 and 7 due to electron-rich regions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 5-nitro-8-hydroxyquinoline-4-carboxylic acid in 85% yield .

-

Halogenation : Chlorination using SOCl₂ or NaOCl yields 5-chloro derivatives, enhancing antibacterial potency .

Reductive Cyclization

Under CO gas and Pd(OAc)₂ catalysis, the compound forms fused heterocycles. For example, reaction with 2-nitrobenzaldehydes produces quinoline-indole hybrids :

| Product | BBB Permeability (Pe × 10⁶ cm/s) | Amyloid-β Aggregation Inhibition |

|---|---|---|

| Quinoline-indole | 18.9 ± 0.6 | 72% at 50 μM |

Esterification and Decarboxylation

-

Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, improving lipid solubility .

-

Decarboxylation : Heating above 200°C yields 8-hydroxyquinoline, a precursor for agrochemicals .

Biosynthetic Pathways

In Spodoptera littoralis, the compound is synthesized via enzymatic conversion of 3-hydroxykynurenine, involving:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

8-HQCA is characterized by its unique structure, which includes a hydroxyl group at position 8 and a carboxylic acid group at position 4 of the quinoline ring. Its chemical formula is , and it has a molecular weight of 189.17 g/mol. The presence of these functional groups contributes to its chelating ability, allowing it to form stable complexes with metal ions.

Pharmaceutical Applications

-

Antimicrobial Activity :

- 8-HQCA exhibits broad-spectrum antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds synthesized from 8-HQCA and ciprofloxacin demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL .

-

Anticancer Properties :

- Research indicates that 8-HQCA and its derivatives possess anticancer activity against several human cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed IC50 values ranging from 26.30 to 63.75 µM . Notably, some compounds exhibited higher potency than standard chemotherapeutics like doxorubicin.

- Neuroprotection :

-

Inhibition of Enzymes :

- Recent studies have highlighted the potential of 8-HQCA as an inhibitor of various enzymes linked to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from 8-HQCA showed IC50 values between 8.80 to 26.50 µM against these enzymes, indicating their potential in treating cognitive disorders .

Materials Science Applications

- Organic Light-Emitting Diodes (OLEDs) :

- Fluorescent Chemosensors :

Analytical Chemistry Applications

- Chromatographic Techniques :

- 8-HQCA can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method employing acetonitrile and water has been developed for its separation and quantification in complex mixtures . This method is scalable for preparative applications and suitable for pharmacokinetic studies.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer agents | IC50 values between 26.30 to 63.75 µM | |

| Neuroprotective agents | Chelates metal ions, reducing oxidative stress | |

| Enzyme inhibitors | IC50 values from 8.80 to 26.50 µM | |

| Materials Science | OLED components | Enhances charge transport |

| Fluorescent sensors | Detects metal ions via luminescence | |

| Analytical Chemistry | HPLC analysis | Effective separation method for quantification |

Case Studies

- Hybridization with Ciprofloxacin :

- Synthesis of Derivatives :

- Neuroprotective Studies :

Mecanismo De Acción

El mecanismo de acción de los análogos de hidroxiquinolina implica su capacidad de quelatar iones metálicos, lo que puede interrumpir varios procesos biológicos. Por ejemplo, estos compuestos pueden inhibir la actividad de las enzimas dependientes de metales, lo que lleva a la acumulación de proteínas mal plegadas y la inducción de apoptosis en las células cancerosas . Los objetivos moleculares incluyen enzimas como las desmetilasas de histonas y las metaloproteínas .

Comparación Con Compuestos Similares

Los análogos de hidroxiquinolina son únicos debido a sus fuertes propiedades de quelación de metales y sus diversas actividades biológicas. Los compuestos similares incluyen:

8-Hidroxiquinolina: Conocido por sus propiedades antimicrobianas y anticancerígenas.

4-Hidroxi-2-quinolonas: Estos compuestos tienen importantes actividades farmacéuticas y biológicas.

2-Hidroxiquinolina: Utilizado en diversas aplicaciones industriales y conocido por su capacidad de formar complejos estables con iones metálicos.

El análogo de hidroxiquinolina 2 destaca por sus interacciones específicas con los objetivos biológicos y su potencial como agente terapéutico en diversas enfermedades.

Actividad Biológica

8-Hydroxyquinoline-4-carboxylic acid (8-HQCA) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potentials of 8-HQCA, supported by recent research findings and case studies.

Overview of Biological Activities

8-HQCA exhibits a variety of biological activities, including:

- Anticancer Effects : Several studies have demonstrated that 8-HQCA and its derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde, a related compound, showed cytotoxicity against multiple cancer cells with IC50 values ranging from 12.5 to 25 μg/mL .

- Neuroprotective Properties : The compound acts as a multifunctional metal-chelator and has been explored for its potential in treating neurodegenerative disorders. It can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that 8-HQCA exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making them promising candidates for new antibacterial drugs .

The biological activity of 8-HQCA is attributed to several mechanisms:

- Metal Chelation : The ability to chelate metals plays a crucial role in its neuroprotective and anticancer activities. By binding to metal ions like copper and iron, it can prevent oxidative stress and subsequent cellular damage .

- Inhibition of Enzymes : 8-HQCA inhibits key enzymes involved in cancer progression and neurodegeneration, such as AChE and MAO. This inhibition can lead to reduced tumor growth and improved neuronal health .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through caspase-dependent pathways, contributing to their anticancer efficacy .

Anticancer Activity

A study highlighted the effectiveness of an 8-hydroxyquinoline derivative in suppressing Hep3B xenograft tumor growth in vivo. Administered at a dosage of 10 mg/kg/day via intraperitoneal injection over nine days, it completely inhibited tumor growth without causing histological damage to vital organs .

Neuroprotective Studies

Research has shown that compounds derived from 8-HQCA can cross the blood-brain barrier and exhibit low toxicity (LD50 > 2000 mg/kg) while protecting neurons from oxidative stress induced by metal ions . These findings suggest potential applications in treating Alzheimer’s disease and other neurodegenerative conditions.

Data Summary

Future Directions

Given the promising results from various studies, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of 8-HQCA derivatives in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Synthesis of New Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the established synthetic routes for 8-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The primary synthesis method involves decarboxylation of this compound under controlled thermal conditions. For example, Prager & Jacobson (1935) demonstrated that heating the compound in concentrated sulfuric acid at 225°C yields 8-hydroxyquinoline . To optimize yield, variables such as temperature, catalyst (e.g., sodium hydroxide), and reaction time must be systematically tested. Lower yields may result from incomplete decarboxylation or side reactions like sulfonation, which can be mitigated by inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- HPLC-MS : To detect impurities (<0.1% sensitivity) and confirm molecular weight (C₁₀H₇NO₃, MW 189.17 g/mol) .

- NMR spectroscopy : For verifying tautomeric equilibrium (hydroxyl vs. zwitterionic forms) and positional isomerism .

- Elemental analysis : To validate carbon, hydrogen, and nitrogen content against theoretical values .

Q. What are the key stability considerations for handling and storing this compound?

The compound degrades under prolonged exposure to light, heat (>100°C), or oxidizing agents, producing toxic gases like CO and NOₓ . Storage recommendations:

Q. How does the carboxylic acid group at position 4 influence the compound’s reactivity?

The carboxyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) and facilitates derivatization. For instance, esterification with methyl malonyl chloride under triethylamine catalysis produces methyl esters, enabling further functionalization . The group also participates in chelation with metal ions (e.g., Fe³⁺, Cu²⁺), which is critical for studying its antimicrobial properties .

Advanced Research Questions

Q. How can computational modeling aid in predicting the tautomeric behavior of this compound?

Density Functional Theory (DFT) simulations can model the equilibrium between hydroxyl (C9-OH) and zwitterionic (N-protonated) forms. Key parameters include:

Q. What strategies resolve contradictory data on the compound’s metal-chelating efficacy across studies?

Discrepancies often arise from:

- pH variability : Chelation capacity peaks at pH 6–7 due to optimal protonation states .

- Ionic strength : High salt concentrations (e.g., NaCl >0.5 M) disrupt coordination bonds.

To standardize assays, use buffer systems (e.g., Tris-HCl) and quantify chelation via UV-Vis spectroscopy (λ = 370 nm for Fe³⁺ complexes) .

Q. What methodologies optimize the scalability of this compound synthesis for preclinical studies?

Continuous flow reactors improve scalability by enhancing heat/mass transfer. Key parameters:

- Residence time : 30–60 minutes at 200°C.

- Catalyst loading : 5 mol% NaOH.

Automated platforms (e.g., ChemSpeed) enable real-time monitoring of intermediates via inline FTIR .

Q. How can researchers assess the ecological toxicity of this compound derivatives?

Follow EPA DSSTox guidelines (e.g., DTXSID30346524) for:

Q. What experimental designs validate the compound’s hypothesized antiviral mechanism?

- In vitro assays : Measure IC₅₀ in Vero E6 cells infected with enveloped viruses (e.g., HSV-1).

- Molecular docking : Target viral protease/replicase (e.g., SARS-CoV-2 3CLpro) using Schrödinger Suite .

- Resistance profiling : Serial passaging under sublethal doses identifies mutation hotspots .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.